2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO and a molecular weight of 304.3 g/mol . It is a piperidine derivative commonly used in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-chloro-4-ethylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with piperidine to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research, including:
Biology: It is used in biochemical assays to study enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects in various medical conditions.
Industry: It is utilized in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom on the phenoxy group.
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride: This compound has a methyl group instead of an ethyl group on the phenoxy ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBULDBAWKVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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